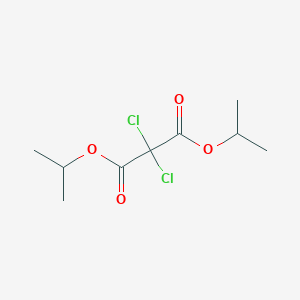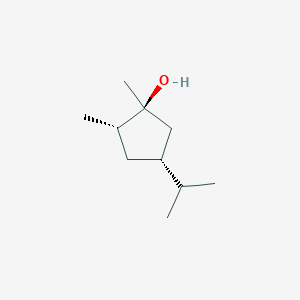
2-(3,4-Dichlorophenyl)piperazine
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)piperazine is a chemical compound from the phenylpiperazine family. It is a potent antagonist of the cannabinoid receptor type 1 (CB1), which makes it a promising candidate for the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders. It is also a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . 2-(5-Substituted-2,3-dioxoindolin-1-yl)alkyl-4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were synthesized and characterized for their structure elucidation .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dichlorophenyl)piperazine was confirmed by infrared (IR) and 1 H-NMR and 5a – t by IR, 1 H-NMR, 13 C-NMR, and mass spectral data .Chemical Reactions Analysis
2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP) is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .Wissenschaftliche Forschungsanwendungen
Synthesis as a Pharmaceutical Intermediate :
- Quan (2006) discussed the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% (Quan, 2006).
- Li Ning-wei (2006) described two synthesis methods for 1-(2,3-dichlorophenyl)piperazine, with the total yield of the preferred method being 53.3% (Li Ning-wei, 2006).
Anticancer Applications :
- Yurttaş et al. (2014) synthesized and investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).
- Hafeez et al. (2022) studied methanesulfonyl-piperazine-based dithiocarbamates for their potential anticancer, thrombolytic, and hemolytic properties (Hafeez et al., 2022).
- Köksal et al. (2013) synthesized novel oxadiazole-thiones with 3,4-dichlorophenyl-piperazine moiety and evaluated their anti-inflammatory activities (Köksal et al., 2013).
Pharmacological Effects :
- Fuller et al. (1981) explored the pharmacological effects of m-Chlorophenylpiperazine in rats, focusing on its serotonin receptor agonist properties (Fuller et al., 1981).
- Rakesh P. N. Roshan (2018) synthesized and tested compounds for their antibacterial and antifungal activities (Roshan, 2018).
- Akkoç et al. (2012) designed 1,4-disubstituted piperazines as cytotoxic agents against human tumor cell lines (Akkoç et al., 2012).
Other Applications :
- Kennett and Curzon (1991) investigated the role of 5‐HT1C receptors in mediating the effects of 3(chlorophenyl)piperazine-induced hypophagia (Kennett & Curzon, 1991).
- Jordan et al. (2002) studied Aripiprazole, which includes a 2,3-dichlorophenyl-piperazinyl moiety, as a potent partial agonist at the human 5-HT1A receptor (Jordan et al., 2002).
Wirkmechanismus
Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (m CPP), though it has been shown to act as a partial agonist of the dopamine D 2 and D 3 receptors .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-Dichlorophenyl)piperazine. One area of research is the potential use of the compound in the treatment of obesity and related metabolic disorders. Another area of interest is the development of new synthetic methods for the production of piperazine derivatives .
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJZPGUYDJGSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401066 | |
| Record name | 2-(3,4-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)piperazine | |
CAS RN |
185110-06-9 | |
| Record name | 2-(3,4-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)